molecular formula C15H17N5O4S2 B2786406 2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1448131-76-7

2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2786406
CAS RN: 1448131-76-7
M. Wt: 395.45
InChI Key: JBIRUSHIRZOAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a benzonitrile group. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The piperidine ring is a type of organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The benzonitrile group consists of a benzene ring attached to a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, sulfonyl group, piperidine ring, and benzonitrile group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,2,4-triazole ring might undergo reactions such as alkylation, acylation, and oxidation . The sulfonyl group might undergo reactions such as reduction and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Photocatalysis and Environmental Remediation

Recent studies have shown that related coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)benzonitrile exhibit excellent photocatalytic capability in the degradation of organic dyes like Methylene Blue (MB) and Methyl Violet (MV) . Investigating the photocatalytic properties of this compound could lead to applications in wastewater treatment and environmental remediation.

Anticorrosive Coatings and Materials Science

The 4-methyl-4H-1,2,4-triazole-3-thiol derivative has been studied for its electrochemically anticorrosive behavior when self-assembled on silver electrodes . Researchers can explore its potential as an additive in coatings or materials to protect against corrosion.

Cytotoxicity and Cancer Research

Hybrid compounds containing the 1,2,4-triazole moiety have demonstrated cytotoxic activity against tumor cell lines. Investigating the cytotoxicity of this compound could provide insights for cancer drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity . Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields such as medicine, materials science, and chemical synthesis . Further studies could also be conducted to better understand its properties and behavior under different conditions .

properties

IUPAC Name

2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-19-11-17-18-15(19)25(21,22)13-6-8-20(9-7-13)26(23,24)14-5-3-2-4-12(14)10-16/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUSHIRZOAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.